molecular formula C8H4BrN3 B580814 6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1260387-10-7

6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B580814
CAS No.: 1260387-10-7
M. Wt: 222.045
InChI Key: SYXDIMKZYBSJLS-UHFFFAOYSA-N
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Description

6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrN3. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 3rd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Scientific Research Applications

6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:

Future Directions

The future directions for the research and development of 6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives could involve further exploration of their inhibitory activities and potential applications in the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the bromination of pyrrolopyridine derivatives. One common method includes the reaction of 1-benzoyl-6-bromo-7-azaindole with suitable reagents to introduce the cyano group at the 3rd position . The reaction conditions often involve the use of palladium catalysts and organic solvents under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyanation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of new carbon-carbon bonds.

    Nucleophiles: Such as amines and thiols, used in substitution reactions to replace the bromine atom.

    Reducing Agents: Such as lithium aluminum hydride, used to reduce the cyano group to an amine.

Major Products

    Substituted Pyrrolopyridines: Formed through nucleophilic substitution reactions.

    Coupled Products: Resulting from cross-coupling reactions with various organic reagents.

    Aminopyrrolopyridines: Produced by the reduction of the cyano group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to the presence of both bromine and cyano functional groups, which confer distinct reactivity and biological activity. The combination of these groups allows for versatile chemical modifications and the potential to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXDIMKZYBSJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236030
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260387-10-7
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260387-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID601236030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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